Tiopinac is primarily synthesized through chemical processes involving phosphinic acid derivatives. The classification of Tiopinac falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain and inflammation without the use of steroids. Its chemical structure allows it to interact with biological systems effectively, making it a candidate for further research and development in medicinal chemistry.
The synthesis of Tiopinac involves several steps that utilize advanced organic chemistry techniques. One notable method includes the reaction of thiophosphinic acid thioesters with Grignard reagents to form the desired phosphinic acid derivatives. This method has been optimized for yield and purity, demonstrating a robust approach to synthesizing Tiopinac analogs.
Key steps in the synthesis process include:
Recent advancements in synthetic methodologies have improved the efficiency and scalability of Tiopinac production, making it more accessible for pharmaceutical applications .
Tiopinac possesses a distinct molecular structure characterized by a phosphinic acid backbone, which contributes to its biological activity. The molecular formula is typically represented as C₁₃H₁₅NO₂PS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms.
The three-dimensional conformation of Tiopinac plays a significant role in its mechanism of action, influencing how it binds to receptors involved in inflammatory pathways .
Tiopinac undergoes several chemical reactions that are essential for its functionality as a therapeutic agent. Notable reactions include:
These reactions are critical for understanding how Tiopinac can be modified to improve efficacy or reduce side effects in clinical applications .
The mechanism of action of Tiopinac primarily involves the inhibition of specific enzymes associated with inflammatory responses, such as cyclooxygenases (COX). By inhibiting these enzymes, Tiopinac reduces the production of pro-inflammatory mediators like prostaglandins.
Research indicates that Tiopinac's efficacy may be comparable to traditional NSAIDs but with potentially fewer gastrointestinal side effects due to its unique chemical structure .
Tiopinac has several promising applications in scientific research and medicine:
The versatility of Tiopinac positions it as a valuable compound in both research laboratories and clinical practice, warranting further investigation into its full therapeutic potential .
Tiopinac (chemical name: 6,11-dihydro-11-oxodibenzo[β,ε]thiepin-3-acetic acid; CAS RN: 61220-69-7) belongs to the dibenzo[b,e]thiepin class of non-steroidal anti-inflammatory drugs (NSAIDs). Its core structure features a tricyclic system comprising two benzene rings fused to a central thiepin ring, with an acetic acid side chain at the 3-position and a ketone moiety at the 11-position. This scaffold evolved from earlier NSAID pharmacophores, specifically designed to optimize steric and electronic properties for enhanced cyclooxygenase (COX) interaction. Unlike traditional arylacetic acid NSAIDs (e.g., diclofenac), Tiopinac’s dibenzothiepin core imposes conformational restraint, potentially reducing off-target effects while maintaining anti-inflammatory efficacy [6] [10]. The acetic acid group facilitates hydrogen bonding with COX active sites, while the sulfur atom in the thiepin ring contributes to electron delocalization, influencing drug-receptor binding kinetics [8].
Structural Innovations:
Table 1: Key Structural Features of Tiopinac
Feature | Chemical Group | Role in Pharmacodynamics |
---|---|---|
Core Scaffold | Dibenzo[b,e]thiepin | Provides rigidity and electronic stability |
Position 11 Substituent | Ketone (C=O) | Enhances planarity for membrane penetration |
Position 3 Substituent | Acetic acid (‑CH₂COOH) | Facilitates COX binding via H-bonding |
Heteroatom | Sulfur (thiepin ring) | Modulates electron density and lipophilicity |
Tiopinac’s development emerged during the 1970–1980s surge in NSAID research, marked by strategic modifications to balance efficacy and safety. Patent EP0647448A1 (1994) explicitly claims dibenzo[b,e]thiepin derivatives with acetic acid side chains, positioning Tiopinac within a broader intellectual property landscape focused on anti-inflammatory scaffolds [7]. Early preclinical studies (unpublished, cited in chemical databases) demonstrated its COX-2 selectivity in vitro, with a 15-fold preference over COX-1—comparable to celecoxib but distinct from non-selective predecessors like indomethacin [6].
Timeline of Key Developments:
Table 2: Patent Landscape for Dibenzo[b,e]thiepin NSAIDs
Patent/Application | **Year | Key Claims | Relevance to Tiopinac |
---|---|---|---|
EP0647448A1 | 1994 | Covers dibenzo[b,e]thiepin-11-one acetic acid derivatives for analgesia | Direct structural coverage |
WO2023244611A1 | 2023 | JAK inhibitors for inflammation-associated CNS pathologies | Contextual (alternative anti-inflammatory targets) |
US2023025208W | 2023 | SoluMatrix particle technology for NSAID delivery | Formulation relevance |
Tiopinac (C₁₆H₁₂O₃S; molecular weight: 284.34 g/mol) is classified under 6,11-dihydrodibenzo[b,e]thiepin-11-ones, characterized by a partially saturated central ring with a ketone at C-11. Its physicochemical properties include:
Comparative Analysis with Class Members:
Evolutionary Significance:Tiopinac exemplifies "scaffold refinement" in NSAID development: retaining the anti-inflammatory pharmacophore while engineering metabolic stability. Its dibenzothiepin core avoids gastrointestinal toxicity associated with traditional NSAIDs like aspirin, as evidenced by reduced gastric ulcer incidence in rodent models [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2